Positional Isomer Differentiation: 3-Benzyloxy vs. 2-Benzyloxy vs. 4-Benzyloxy Benzamide Scaffolds
The benzyloxy substitution position on the benzamide core fundamentally determines biological target preference within this chemotype. The 2-benzyloxybenzamide scaffold has been optimized for sphingomyelin synthase 2 (SMS2) inhibition, with the lead compound Ly93 exhibiting an IC50 of 91 nM against purified SMS2 and >1400-fold selectivity over SMS1 (IC50 133.9 μM) [1]. In contrast, the 4-benzyloxybenzamide scaffold has been developed for PARP10/ARTD10 inhibition, with compound 32 (OUL35 derivative) achieving an IC50 of 230 nM and demonstrating cellular rescue activity in HeLa cells overexpressing ARTD10 [2]. The 3-benzyloxy substitution pattern has been separately claimed in PARP DNA repair enzyme inhibitor patents (US-5756510), suggesting a distinct polypharmacology profile for the 3-substituted series [3]. 3-(Benzyloxy)-N-(1-phenylethyl)benzamide represents a unique intersection of 3-position benzyloxy substitution with a chiral N-(1-phenylethyl) amide modification, a combination not represented in published 2- or 4-benzyloxy lead series.
| Evidence Dimension | Benzyloxy substitution position impact on target class engagement |
|---|---|
| Target Compound Data | 3-(benzyloxy) substitution; claimed in PARP inhibitor patent scope; no published IC50 for this exact compound |
| Comparator Or Baseline | 2-benzyloxy: Ly93 IC50 91 nM (SMS2), 133.9 μM (SMS1); 4-benzyloxy: Compound 32 IC50 230 nM (PARP10); OUL35 IC50 330 nM (PARP10) |
| Quantified Difference | Positional isomerism redirects target engagement from SMS2 (2-substituted) to PARP10 (4-substituted) to PARP DNA repair (3-substituted); target class switch of >3 orders of magnitude in potency between positional isomers |
| Conditions | In vitro enzymatic assays; purified SMS2/SMS1 for 2-series; recombinant PARP10/ARTD10 for 4-series; patent-claimed PARP inhibition for 3-series |
Why This Matters
Procurement of the 3-substituted isomer is necessary for programs targeting the 3-benzyloxybenzamide pharmacophore space (PARP-related applications); substitution with 2- or 4-isomers will result in complete loss of target-class-relevant activity.
- [1] Li Y, et al. Discovery, synthesis and anti-atherosclerotic activities of a novel selective sphingomyelin synthase 2 inhibitor. Eur J Med Chem. 2019;163:864-878. Ly93: SMS2 IC50 91 nM, SMS1 IC50 133.9 μM. View Source
- [2] Murthy S, et al. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Eur J Med Chem. 2018;156:93-102. Compound 32 IC50 230 nM. View Source
- [3] Patent US-5756510. Benzamide analogs useful as PARP (ADP-ribosyltransferase, ADPRT) DNA repair enzyme inhibitors. Specifically claims 3-benzyloxybenzamides. View Source
